N-(furan-2-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-18-7-8-20-13-9-11(4-5-15-13)14(17)16-10-12-3-2-6-19-12/h2-6,9H,7-8,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKABYSOTCETNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis
A standard method for ether formation involves nucleophilic substitution. Starting with 2-hydroxyisonicotinic acid, reaction with 2-methoxyethyl bromide under basic conditions yields the ether:
$$
\text{2-Hydroxyisonicotinic acid} + \text{2-Methoxyethyl bromide} \xrightarrow{\text{KOH, DMF}} \text{2-(2-Methoxyethoxy)isonicotinic acid}
$$
Conditions :
Mitsunobu Reaction
For higher regioselectivity, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-hydroxyisonicotinic acid with 2-methoxyethanol:
$$
\text{2-Hydroxyisonicotinic acid} + \text{2-Methoxyethanol} \xrightarrow{\text{DEAD, PPh}_3} \text{2-(2-Methoxyethoxy)isonicotinic acid}
$$
Conditions :
Amidation with Furan-2-ylmethylamine
Acid Chloride Route
Converting the carboxylic acid to its reactive chloride facilitates amide bond formation:
$$
\text{2-(2-Methoxyethoxy)isonicotinic acid} \xrightarrow{\text{SOCl}2} \text{2-(2-Methoxyethoxy)isonicotinoyl chloride}
$$
$$
\text{2-(2-Methoxyethoxy)isonicotinoyl chloride} + \text{Furan-2-ylmethylamine} \xrightarrow{\text{Et}3\text{N}} \text{N-(Furan-2-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide}
$$
Conditions :
Coupling Reagents
Alternative methods use carbodiimides (e.g., EDCl) with hydroxybenzotriazole (HOBt):
$$
\text{2-(2-Methoxyethoxy)isonicotinic acid} + \text{Furan-2-ylmethylamine} \xrightarrow{\text{EDCl, HOBt}} \text{Target compound}
$$
Conditions :
Alternative Pathway: Late-Stage Etherification
Nucleophilic Aromatic Substitution
Starting with 2-chloroisonicotinamide, the chloride can be displaced by 2-methoxyethoxide:
$$
\text{2-Chloroisonicotinamide} + \text{NaOCH}2\text{CH}2\text{OCH}_3 \xrightarrow{\text{CuI, DMF}} \text{2-(2-Methoxyethoxy)isonicotinamide}
$$
Conditions :
Alkylation of Pre-formed Amide
The furan-2-ylmethyl group can be introduced via reductive amination or alkylation:
$$
\text{2-(2-Methoxyethoxy)isonicotinamide} + \text{Furan-2-ylmethyl bromide} \xrightarrow{\text{NaH, DMF}} \text{Target compound}
$$
Conditions :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Williamson + Amidation | High reproducibility | Multiple steps, purification challenges | 65–80% |
| Mitsunobu + Amidation | Regioselective | Costly reagents | 70–75% |
| Late-stage Substitution | Avoids acid chloride handling | Low yield, harsh conditions | 50–60% |
Optimization Strategies
Solvent and Temperature Effects
Catalytic Improvements
- Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in nucleophilic substitutions, increasing yields to ~70%.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The isonicotinamide moiety can be reduced to form corresponding amines.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the isonicotinamide moiety may produce corresponding amines.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features :
- Core : Isonicotinamide (pyridine-4-carboxamide).
- Substituents :
- Furan-2-ylmethyl group at the amide nitrogen.
- 2-(2-methoxyethoxy) group at the 2-position of the pyridine ring.
Analog Compounds :
Thiazolidinedione-Isonicotinamide Hybrids (): Example: N-(5-benzylidene-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide. Structural Differences: Incorporates a thiazolidinone ring instead of a furan group. The 4-chlorophenyl and benzylidene substituents confer distinct electronic and steric properties. Activity: Demonstrated broad-spectrum antimicrobial activity against bacteria and fungi, with MIC values comparable to ciprofloxacin and clotrimazole .
Multicomponent Reaction-Derived Isonicotinamides (): Example: N-(alkyl)-N-[3,4-dibenzoyl-5-(alkylamino)-2-furyl]isonicotinamide. Structural Differences: Features dibenzoyl and alkylamino groups on a furan ring, contrasting with the simpler furan-2-ylmethyl group in the target compound. Synthetic Route: Synthesized via alkyl isocyanide-acetylenic compound reactions, highlighting versatility in introducing diverse substituents .
Methoxyethoxy-Containing Patented Compounds (): Example: 3-(1-(6-endo-hydroxymethylbicyclo[2,2,1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid (GB02218983). Structural Differences: Bicyclic core and propanoic acid tail differentiate it from the isonicotinamide scaffold.
Key Observations :
Biological Activity
N-(furan-2-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring and an isonicotinamide moiety, which contribute to its biological activity. The methoxyethoxy group enhances solubility and may influence its interaction with biological targets.
This compound is believed to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. Its mechanism of action may involve:
- Inhibition of Enzymes : It may inhibit enzymes related to inflammatory pathways, potentially exerting anti-inflammatory effects.
- Modulation of Receptors : The compound could bind to receptors that mediate cellular responses, influencing processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.1 | Induction of apoptosis via caspase activation |
| HCT-116 (Colon) | 4.7 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 6.3 | Inhibition of proliferation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.
Study on Anticancer Mechanism
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on MCF-7 cells. The researchers found that the compound induced apoptosis through the activation of caspases 3 and 7, leading to increased cell death. Flow cytometry analysis revealed that the compound caused a significant accumulation of cells in the G1 phase, indicating cell cycle arrest.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated that this compound exhibited a dose-dependent inhibitory effect on bacterial growth, suggesting its potential as a therapeutic agent for bacterial infections.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for synthesizing N-(furan-2-ylmethyl)-2-(2-methoxyethoxy)isonicotinamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including amide bond formation. Key steps include:
- Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Solvent selection (e.g., dimethylformamide (DMF) or dichloromethane (DCM)) to improve solubility and yield .
- Temperature control (e.g., room temperature for coupling reactions, reflux for condensation steps) to minimize side products .
- Critical Parameters : Reaction time (12–24 hours), stoichiometric ratios (1:1.2 for amine:carboxylic acid), and purification via column chromatography .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify proton and carbon environments, confirming substituent connectivity (e.g., furan methylene protons at δ 4.5–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion matching calculated mass within 2 ppm error) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What initial biological activities are associated with this compound?
- Methodological Answer : Preliminary screening in biochemical assays reveals:
- Anticancer Potential : Inhibition of cancer cell proliferation (IC₅₀ values in μM range) via MTT assays on HeLa or MCF-7 cell lines .
- Anti-inflammatory Activity : Suppression of TNF-α or IL-6 in LPS-stimulated macrophages (ELISA-based quantification) .
- Antimicrobial Screening : Zone-of-inhibition assays against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How can computational methods optimize reaction design for derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reaction pathways and transition states (e.g., DFT at B3LYP/6-31G* level) to identify energetically favorable routes .
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures for new derivatizations .
- Case Study : Computational screening reduced trial-and-error synthesis of a similar furanamide derivative by 40% .
Q. How to resolve contradictions in pharmacological data across structural analogs?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare bioactivity of analogs (e.g., methoxy vs. hydroxy substituents) using standardized assays .
- Experimental Variables : Control for batch-to-batch purity differences (HPLC validation) and cell line specificity (e.g., HepG2 vs. A549) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., furan ring lipophilicity correlating with membrane permeability) .
Q. What strategies enhance selectivity in derivatization reactions of the isonicotinamide core?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., furan oxygen) with tert-butyldimethylsilyl (TBDMS) groups during functionalization .
- Catalytic Systems : Use Pd/Cu-mediated cross-coupling for regioselective C–H activation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution over elimination in methoxyethoxy side chains .
Q. How to investigate interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or kinases) using AutoDock Vina; validate with mutagenesis studies .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) in real-time .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stability shifts in lysates .
Notes
- Methodological focus ensures reproducibility and academic rigor.
- Advanced questions emphasize mechanistic and computational approaches aligned with current research trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
